

# Synthesis of Tert-butyl 2-(methylamino)acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

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This document provides a comprehensive technical overview of the synthesis of **tert-butyl 2-(methylamino)acetate**, also known as tert-butyl N-methylglycinate or tert-butyl sarcosinate. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. This guide outlines two primary synthetic pathways, detailing experimental protocols derived from established chemical reactions, and presents expected analytical data for the final product.

## Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of **tert-butyl 2-(methylamino)acetate** have been identified:

- Route 1: Alkylation of Methylamine with Tert-butyl bromoacetate. This is a direct approach involving the nucleophilic substitution of the bromide in tert-butyl bromoacetate by methylamine.
- Route 2: N-methylation of Tert-butyl glycinate via the Eschweiler-Clarke Reaction. This two-step pathway first involves the synthesis of the precursor, tert-butyl glycinate, followed by its methylation using formaldehyde and formic acid.

The selection of the optimal route may depend on the availability of starting materials, scalability, and desired purity of the final product.

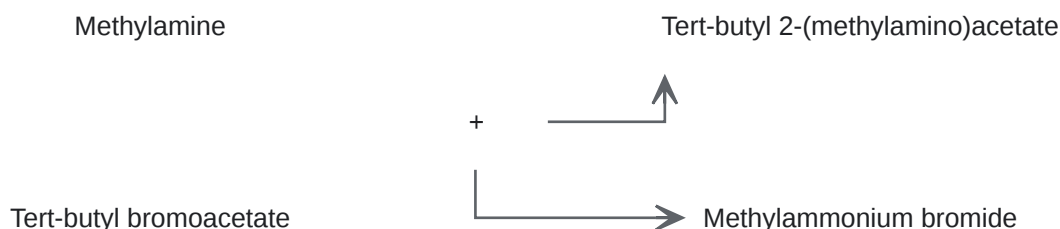
## Experimental Protocols

The following experimental protocols are based on established and well-documented chemical transformations.

### Route 1: Alkylation of Methylamine with Tert-butyl bromoacetate

This procedure is adapted from the known reactivity of alpha-halo esters with primary amines.

Reaction Scheme:



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Caption: Alkylation of methylamine with tert-butyl bromoacetate.

Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether is prepared. The flask is cooled in an ice-water bath.
- **Addition of Alkylating Agent:** Tert-butyl bromoacetate (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred methylamine solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: The resulting suspension, containing the product and methylammonium bromide, is filtered. The filtrate is concentrated under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **tert-butyl 2-(methylamino)acetate**.

## Route 2: N-methylation of Tert-butyl glycinate (Eschweiler-Clarke Reaction)

This route involves the initial synthesis of tert-butyl glycinate, followed by its methylation.

### 2.2.1. Synthesis of Tert-butyl glycinate

This protocol is based on the esterification of glycine.

Reaction Scheme:



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Caption: Synthesis of tert-butyl glycinate.

Protocol:

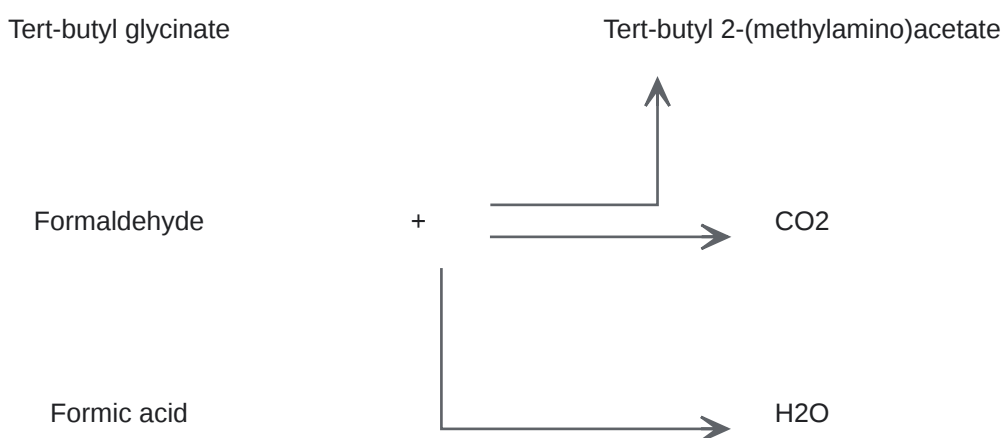
- Reaction Setup: Glycine (1.0 equivalent) is suspended in a mixture of tert-butanol (excess) and a suitable solvent like dioxane.

- **Acid Catalysis:** A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the suspension.
- **Reaction:** The mixture is heated to reflux for 12-24 hours with continuous stirring. The reaction progress is monitored by TLC.
- **Work-up:** After cooling to room temperature, the reaction mixture is neutralized with a base, for instance, a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude tert-butyl glycinate is purified by vacuum distillation.

#### 2.2.2. N-methylation of Tert-butyl glycinate

This protocol utilizes the well-established Eschweiler-Clarke reaction for the methylation of primary amines.<sup>[1][2][3][4]</sup>

Reaction Scheme:



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Caption: Eschweiler-Clarke N-methylation of tert-butyl glycinate.

Protocol:

- **Reaction Setup:** Tert-butyl glycinate (1.0 equivalent) is dissolved in formic acid (excess, e.g., 3-5 equivalents).
- **Addition of Formaldehyde:** An aqueous solution of formaldehyde (37 wt. %, excess, e.g., 3-5 equivalents) is added to the mixture.
- **Reaction:** The reaction mixture is heated to 80-100°C for 2-6 hours. The evolution of carbon dioxide will be observed. The reaction is monitored by TLC until the starting material is consumed.
- **Work-up:** The reaction mixture is cooled to room temperature and made alkaline by the careful addition of a sodium hydroxide solution. The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography to afford pure **tert-butyl 2-(methylamino)acetate**.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic routes. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Parameter	Route 1: Alkylation	Route 2: N-methylation
Starting Materials	Methylamine, Tert-butyl bromoacetate	Tert-butyl glycinate, Formaldehyde, Formic acid
Key Reagents	-	-
Solvent	THF, Diethyl ether	Formic acid (reagent and solvent)
Reaction Temperature	0°C to Room Temperature	80-100°C
Reaction Time	12-24 hours	2-6 hours
Estimated Yield	60-80%	70-90%

## Physicochemical and Spectroscopic Data

The following data are for the final product, **tert-butyl 2-(methylamino)acetate**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	145.20 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Not definitively reported, estimated to be in the range of 60-80°C at reduced pressure.
CAS Number	5616-81-9

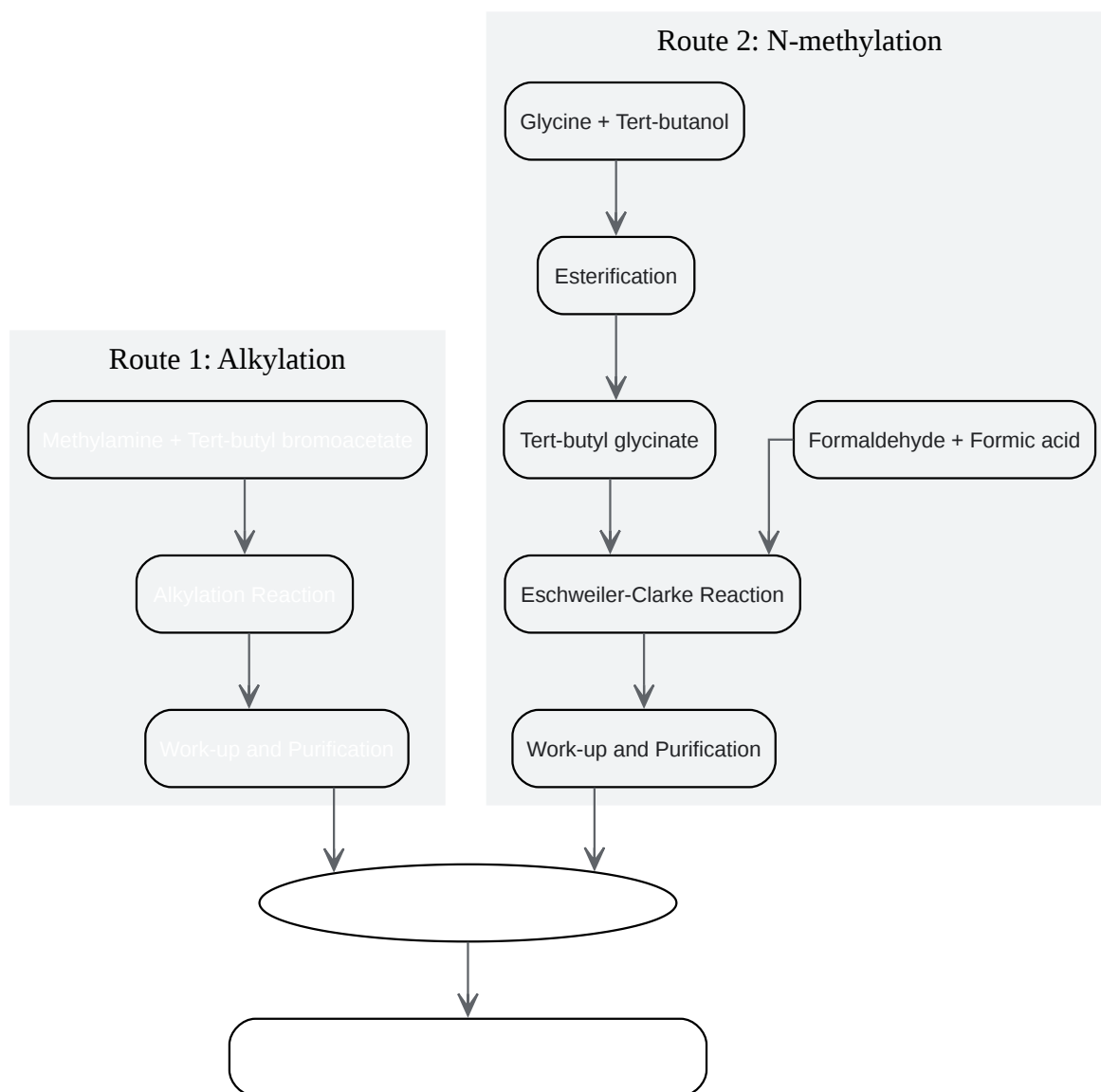
### Expected Spectroscopic Data:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - δ 3.35 (s, 2H, -CH<sub>2</sub>-)
  - δ 2.45 (s, 3H, N-CH<sub>3</sub>)

- $\delta$  1.90 (br s, 1H, -NH-)
- $\delta$  1.48 (s, 9H, -C(CH<sub>3</sub>)<sub>3</sub>)
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz):
  - $\delta$  171.5 (C=O)
  - $\delta$  81.0 (-C(CH<sub>3</sub>)<sub>3</sub>)
  - $\delta$  54.0 (-CH<sub>2</sub>-)
  - $\delta$  35.5 (N-CH<sub>3</sub>)
  - $\delta$  28.0 (-C(CH<sub>3</sub>)<sub>3</sub>)
- IR (neat, cm<sup>-1</sup>):
  - ~3350 (N-H stretch)
  - 2975-2850 (C-H stretch)
  - 1735 (C=O stretch, ester)
  - 1150 (C-O stretch)
- Mass Spectrometry (EI):
  - m/z 145 (M<sup>+</sup>)
  - m/z 88
  - m/z 57

## Logical Workflow

The overall process for obtaining and characterizing **tert-butyl 2-(methylamino)acetate** can be visualized as follows:



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Caption: Synthetic workflow for **tert-butyl 2-(methylamino)acetate**.

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Address: 3281 E Guasti Rd

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